molecular formula C21H19N5O3 B2661816 Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251626-58-0

Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2661816
CAS No.: 1251626-58-0
M. Wt: 389.415
InChI Key: YPQWKHPFQGISHR-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a naphthyridine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The naphthyridine moiety can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions . The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Methyl 4-{[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4-[[3-(3-ethyl-1,2,4-oxadiazol-5-yl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-4-17-25-20(29-26-17)16-11-22-19-15(10-5-12(2)23-19)18(16)24-14-8-6-13(7-9-14)21(27)28-3/h5-11H,4H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQWKHPFQGISHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)OC)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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